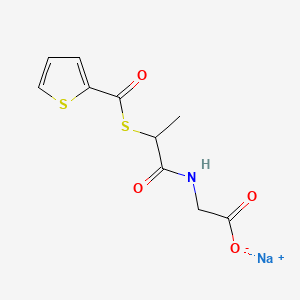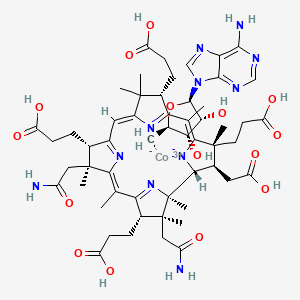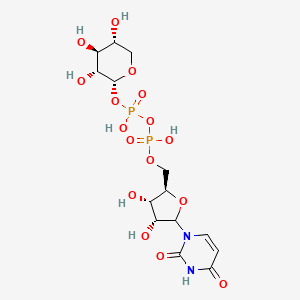
UDP-D-xylose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The decarboxylation product of UDPglucuronic acid, which is used for formation of the xylosides of seryl hydroxyl groups in mucoprotein synthesis. Also forms plant xylans.
Applications De Recherche Scientifique
Biosynthesis in Various Organisms
UDP-D-xylose is crucial for synthesizing diverse glycan structures in animals, plants, fungi, and bacteria. It plays a significant role in the polysaccharide capsule of Cryptococcus neoformans, a pathogenic fungus, with its biosynthesis mediated by UDP-glucuronic acid decarboxylase (Bar-Peled, Griffith, & Doering, 2001). Similarly, in plants, this compound synthesis involves different membrane-bound and soluble UDP-Glucuronic Acid Decarboxylase (UDP-GlcA-DC) isoforms, playing a significant role in xylosylation events (Harper & Bar-Peled, 2002).
Role in Cell Wall Synthesis
In the context of cell wall synthesis, this compound is integral in cotton (Gossypium) fibers for producing non-cellulose materials such as hemicellulose and pectic polysaccharide. Its synthesis from UDP-glucuronic acid (UDP-GlcA) by UDP-glucuronate decarboxylase (UXS) is crucial for fiber development (Pan et al., 2010).
Enzymatic Functions and Kinetics
Understanding the enzymatic functions and kinetics of this compound related enzymes is vital. For instance, the optimization of the enzyme assay of UDP-glucose dehydrogenase (UGD) and UDPX synthase (UXS) has implications for efficient and economical UDPX synthesis, which is crucial for researching xylosylated compounds (Cook, Culbertson, & Zabotina, 2017). Additionally, the properties and kinetic analysis of UDP-glucose dehydrogenase from Group A Streptococci highlight the significance of UDP-glucuronic acid in constructing antiphagocytic capsules crucial for bacterial virulence (Campbell, Sala, van de Rijn, & Tanner, 1997).
Implications in Glycosylation
This compound is also involved in glycosylation processes, such as in the formation of chondroitin sulfate chains during proteoglycan biosynthesis (Pfeil & Wenzel, 2000). The study of this compound synthase in humans and Escherichia coli reveals insights into the synthesis of biologically active nucleotide sugars, which are crucial for glycoengineering and glycan production using glycosyltransferases (Polizzi, Walsh, Peeples, Lim, Wells, & Wood, 2012).
Propriétés
Formule moléculaire |
C14H22N2O16P2 |
|---|---|
Poids moléculaire |
536.28 g/mol |
Nom IUPAC |
[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6-,8+,9-,10-,11-,12?,13-/m1/s1 |
Clé InChI |
DQQDLYVHOTZLOR-WJCCNOJNSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Synonymes |
Diphosphate Xylose, Uridine UDP Xylose Uridine Diphosphate Xylose Xylose, UDP Xylose, Uridine Diphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



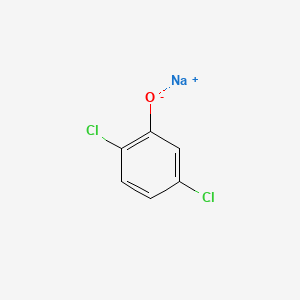


![sodium;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonate](/img/structure/B1260765.png)
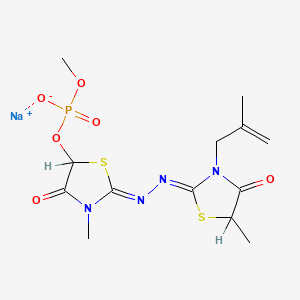

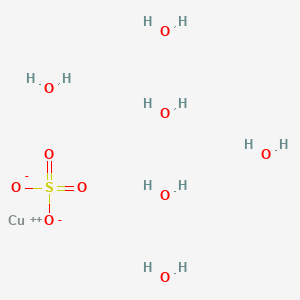
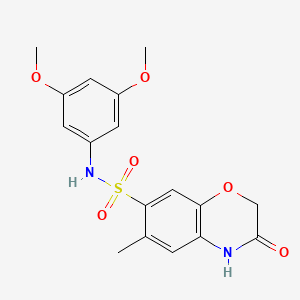
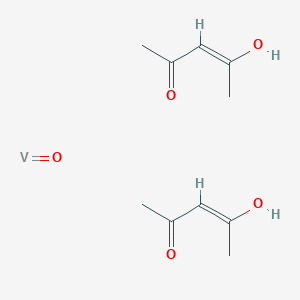


![(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide](/img/structure/B1260778.png)
